Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate
Description
Benzyl ((S)-1-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate is a chiral carbamate derivative featuring a trifluoromethyl-substituted aromatic ring, a phenylbutenyl backbone, and a benzyl carbamate group. Its stereochemistry [(S)- and (R)-configurations] and electron-withdrawing trifluoromethyl groups render it a candidate for applications in medicinal chemistry, particularly in protease inhibition or as a synthetic intermediate for bioactive molecules.
Properties
Molecular Formula |
C28H25F6NO3 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
benzyl N-[1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]carbamate |
InChI |
InChI=1S/C28H25F6NO3/c1-3-26(22-12-8-5-9-13-22,35-25(36)37-17-20-10-6-4-7-11-20)18-38-19(2)21-14-23(27(29,30)31)16-24(15-21)28(32,33)34/h3-16,19H,1,17-18H2,2H3,(H,35,36)/t19-,26?/m1/s1 |
InChI Key |
AJLOQDTVSJRCEN-ICCFGIFFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC(C=C)(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chiral intermediate ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, which is then reacted with other reagents to form the final product. The reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The specific methods used can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((S)-1-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-2-phenylbut-3-EN-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzyl carbamate derivatives containing the 3,5-bis(trifluoromethyl)phenyl group.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Stereochemical Complexity :
- The target compound has dual stereocenters [(S)- and (R)-configurations], while the analogs in and feature simpler stereochemistry (single or paired stereocenters). This complexity may enhance enantioselective interactions in biological systems but complicates synthesis and purification .
The ketone group in ’s compound offers reactivity for nucleophilic additions, contrasting with the target compound’s alkene group, which could participate in cycloaddition or oxidation reactions .
Fluorine Content and Bioactivity: All three compounds contain two trifluoromethyl groups, which improve lipophilicity and resistance to oxidative metabolism.
Synthetic Accessibility: ’s compound, with a hydroxyl group, likely follows a straightforward epoxide ring-opening or hydroxylation pathway. In contrast, the target compound’s ethoxy and alkene groups may require multi-step coupling reactions (e.g., Mitsunobu or Heck reactions), increasing production costs .
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